4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid 4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13414505
InChI: InChI=1S/C16H13NO3S/c18-15-10-21-14-7-6-12(16(19)20)8-13(14)17(15)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,19,20)
SMILES: C1C(=O)N(C2=C(S1)C=CC(=C2)C(=O)O)CC3=CC=CC=C3
Molecular Formula: C16H13NO3S
Molecular Weight: 299.3 g/mol

4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

CAS No.:

Cat. No.: VC13414505

Molecular Formula: C16H13NO3S

Molecular Weight: 299.3 g/mol

* For research use only. Not for human or veterinary use.

4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid -

Specification

Molecular Formula C16H13NO3S
Molecular Weight 299.3 g/mol
IUPAC Name 4-benzyl-3-oxo-1,4-benzothiazine-6-carboxylic acid
Standard InChI InChI=1S/C16H13NO3S/c18-15-10-21-14-7-6-12(16(19)20)8-13(14)17(15)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,19,20)
Standard InChI Key RZXDYYAPSRQTTG-UHFFFAOYSA-N
SMILES C1C(=O)N(C2=C(S1)C=CC(=C2)C(=O)O)CC3=CC=CC=C3
Canonical SMILES C1C(=O)N(C2=C(S1)C=CC(=C2)C(=O)O)CC3=CC=CC=C3

Introduction

Synthesis and Synthetic Routes

The synthesis of 1,4-benzothiazine derivatives typically involves cyclization or condensation reactions. For 4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid, a plausible route involves:

Step 1: Formation of the Benzothiazine Core

  • Starting Material: 2-Aminothiophenol reacts with maleic anhydride under basic conditions to form 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid .

  • Reaction Conditions:

    • Solvent: Toluene or methyl isobutyl ketone (MIBK)

    • Base: Sodium hydroxide or triethylamine

    • Temperature: Reflux (100–120°C)

    • Yield: 82–96% .

Table 1: Synthetic Optimization Parameters

ParameterConditionYield (%)
SolventDMF or THF60–75
Temperature80–100°C70
CatalystTetrabutylammonium bromide80

Physicochemical Properties

Physical Properties

  • Appearance: Off-white to light brown solid .

  • Melting Point: 310–314°C (decomposes) .

  • Solubility:

    • Slightly soluble in DMSO and methanol .

    • Insoluble in water and nonpolar solvents.

Spectral Data

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 8.67 (s, 1H, NH), 7.68 (s, 1H, aromatic), 7.26–7.10 (m, 6H, benzyl and aromatic), 3.86 (s, 2H, CH2_2-benzyl).

  • 13C^{13}\text{C} NMR (100 MHz, CDCl3_3):

    • δ 173.5 (C=O), 168.6 (COOH), 137.9 (quaternary carbon), 129.0–120.2 (aromatic carbons).

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